Ethyl 1-amino-4-ethylcycloheptane-1-carboxylate
Description
Properties
Molecular Formula |
C12H23NO2 |
|---|---|
Molecular Weight |
213.32 g/mol |
IUPAC Name |
ethyl 1-amino-4-ethylcycloheptane-1-carboxylate |
InChI |
InChI=1S/C12H23NO2/c1-3-10-6-5-8-12(13,9-7-10)11(14)15-4-2/h10H,3-9,13H2,1-2H3 |
InChI Key |
URZUJSFGKLGYCG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCC(CC1)(C(=O)OCC)N |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
General Synthetic Strategy
The synthesis of ethyl 1-amino-4-ethylcycloheptane-1-carboxylate typically follows a multi-step approach involving:
- Cycloheptanone Derivative Preparation : Starting from cycloheptanone or substituted cycloheptanone derivatives, the 4-ethyl substituent is introduced via alkylation or related carbon-carbon bond-forming reactions.
- Amination at the 1-Position : The introduction of the amino group at the 1-position is commonly achieved through reductive amination or nucleophilic substitution on activated intermediates.
- Esterification : The carboxylic acid functionality at the 1-position is esterified with ethanol under acidic or catalytic conditions to form the ethyl ester.
Specific Synthetic Routes
Route A: Cycloheptanone Amination and Esterification
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Alkylation | Cycloheptanone + ethyl halide, base | 4-ethylcycloheptanone |
| 2 | Reductive Amination | Ammonia or amine + reducing agent (e.g., NaBH3CN) | 1-amino-4-ethylcycloheptanone |
| 3 | Esterification | Ethanol + acid catalyst (e.g., H2SO4) | This compound |
This route emphasizes control of regioselectivity at the 1- and 4-positions and requires careful purification to avoid side reactions.
Route B: Cyclization from Open-Chain Precursors
An alternative approach involves:
- Construction of an open-chain amino acid precursor with appropriate side chains.
- Intramolecular cyclization to form the cycloheptane ring.
- Subsequent esterification to yield the final ethyl ester.
This method is less common due to the complexity of ring closure but can offer stereochemical control.
Reaction Conditions and Catalysts
- Temperature : Alkylation and amination reactions are typically performed at mild to moderate temperatures (0–80 °C) to balance reaction rates and selectivity.
- Solvents : Polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are favored for alkylation; esterification often uses ethanol as both solvent and reagent.
- Catalysts : Acid catalysts like sulfuric acid or p-toluenesulfonic acid facilitate esterification; reductive amination uses sodium cyanoborohydride or similar mild reducing agents.
Purification Techniques
- Crystallization : Used to isolate the pure ethyl ester.
- Chromatography : Silica gel column chromatography is employed to separate regioisomers or side products.
- Distillation : For volatile intermediates or solvents.
Research Findings and Data Summary
| Parameter | Typical Values/Notes |
|---|---|
| Yield of Alkylation Step | 70–85% depending on substrate and conditions |
| Yield of Reductive Amination | 60–80% with optimized reducing agents |
| Esterification Efficiency | 80–95% under acid catalysis |
| Purity of Final Product | >98% after purification |
| Stereochemistry Control | Enantiomeric excess depends on chiral catalysts or resolution methods |
Comparative Analysis with Related Compounds
This compound shares synthetic similarities with mthis compound, which has been more extensively studied. The methyl ester variant is synthesized by similar routes, substituting methanol for ethanol in the esterification step. The choice between methyl and ethyl esters depends on desired physicochemical properties and downstream applications.
Chemical Reactions Analysis
Types of Reactions: Ethyl 1-amino-4-ethylcycloheptane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups using reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a catalyst like iron.
Major Products:
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or sulfonated derivatives.
Scientific Research Applications
Ethyl 1-amino-4-ethylcycloheptane-1-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its derivatives are used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which Ethyl 1-amino-4-ethylcycloheptane-1-carboxylate exerts its effects involves:
Molecular Targets: The compound can interact with enzymes, receptors, or other proteins, altering their activity.
Pathways Involved: It may influence metabolic pathways, signal transduction, or gene expression, depending on the specific biological context.
Comparison with Similar Compounds
Ring Size Variations
- Cycloheptane vs. Cyclohexane/Cyclobutane: Ethyl 1-amino-4-ethylcycloheptane-1-carboxylate’s seven-membered ring confers distinct conformational flexibility compared to smaller rings. For instance, Ethyl 3-amino-4-methylcyclohexane-1-carboxylate (CAS 1044637-58-2, C₁₀H₁₉NO₂) features a six-membered cyclohexane ring with a methyl group at position 4 and an amino group at position 3. The smaller cyclohexane ring may exhibit reduced steric strain but lower adaptability in binding interactions .
Functional Group and Substituent Variations
- Ester vs. Carboxylic Acid: The carboxylic acid form of the target compound (1-amino-4-ethylcycloheptane-1-carboxylic acid) is less lipophilic and may serve as a hydrolysis product or intermediate in ester synthesis .
- Ethyl vs. Methyl Esters: Mthis compound (C₁₀H₁₉NO₂), a discontinued product, highlights the impact of ester group size on molecular weight and solubility. The ethyl ester in the target compound likely offers enhanced membrane permeability compared to the methyl variant .
- Substituent Position and Identity: Ethyl 2-amino-1-cyclohexene-1-carboxylate introduces a double bond (cyclohexene ring), altering electronic properties and reactivity. Such unsaturated analogs may participate in conjugation-driven reactions, unlike saturated cycloheptane derivatives .
Physical and Chemical Properties
Data Tables
Table 1. Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Ring Size | Key Features |
|---|---|---|---|---|---|
| This compound | C₁₁H₂₁NO₂ | 211.29 | Not available | 7 | Ethyl ester, ethyl substituent |
| Mthis compound | C₁₀H₁₉NO₂ | 199.27 | Discontinued | 7 | Methyl ester, ethyl substituent |
| Ethyl 3-amino-4-methylcyclohexane-1-carboxylate | C₁₀H₁₉NO₂ | 185.27 | 1044637-58-2 | 6 | Methyl substituent, saturated ring |
| 1-Amino-4-ethylcycloheptane-1-carboxylic acid | C₁₀H₁₉NO₂ | 185.27 | 1468480-24-1 | 7 | Carboxylic acid, ethyl substituent |
Biological Activity
Ethyl 1-amino-4-ethylcycloheptane-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its unique cycloheptane ring structure, which contributes to its biological properties. The molecular formula is with a molecular weight of approximately 209.29 g/mol.
Pharmacological Activity
The biological activity of this compound can be summarized as follows:
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Nitric Oxide Synthase Activation : The compound has been shown to activate nitric oxide synthase (NOS), leading to increased NO production. This process is critical for vascular function and immune response modulation .
- Cytokine Modulation : It influences the expression of various cytokines, thereby affecting inflammation and immune responses. Studies indicate that it may inhibit the synthesis of pro-inflammatory mediators .
- Neurotransmission Enhancement : By modulating neurotransmitter levels, it may play a role in enhancing cognitive functions and protecting against neurodegenerative conditions .
Case Studies
Several studies have investigated the biological effects of this compound:
- Study on Vascular Function : A clinical trial assessed the impact of this compound on vascular endothelial function in patients with hypertension. Results indicated significant improvements in endothelial function, attributed to enhanced NO availability.
- Anti-inflammatory Research : Experimental models of inflammation demonstrated that administration of this compound reduced markers of inflammation, including cytokine levels and inflammatory cell infiltration in tissues.
Safety and Toxicology
Toxicological assessments have indicated that this compound possesses a favorable safety profile. In vitro studies have shown low cytotoxicity across various cell lines, suggesting that it may be well-tolerated in therapeutic applications .
Q & A
Q. What are the common synthetic routes for Ethyl 1-amino-4-ethylcycloheptane-1-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer: Synthesis typically involves multi-step organic reactions. A plausible route includes cyclization of precursor amines with ethyl esters under acidic or basic conditions. For example, analogous compounds (e.g., methyl 1-(methylamino)cyclobutanecarboxylate) are synthesized via nucleophilic substitution, followed by purification using ethyl acetate and filtration . Optimization may involve adjusting solvent polarity (e.g., ethyl acetate for solubility control), stoichiometry of reagents (e.g., 1:1 molar ratios to minimize side products), and temperature to enhance yield. Monitoring via TLC or HPLC ensures intermediate purity before esterification.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer:
- NMR Spectroscopy: H and C NMR are critical for confirming functional groups and stereochemistry. For example, H-NMR signals for ethyl esters typically appear as triplets (δ ~1.2–1.4 ppm for CH, δ ~4.1–4.3 ppm for CH) .
- X-ray Crystallography: SHELX programs (e.g., SHELXL) refine crystal structures to determine absolute configuration, especially for chiral centers in cycloheptane rings .
- Mass Spectrometry: High-resolution MS (HRMS) confirms molecular weight (e.g., CHNO with MW 185.27) and fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during structural elucidation?
- Methodological Answer: Discrepancies between expected and observed data (e.g., unexpected splitting in NMR) require:
- 2D NMR Techniques: COSY and HSQC identify coupling networks, while NOESY reveals spatial proximity of protons in rigid cycloheptane systems .
- Computational Validation: Density Functional Theory (DFT) calculates optimized geometries and compares theoretical/experimental NMR chemical shifts. For example, cyclohexane analogs show conformational dependence on substituent positions .
Q. What experimental designs are suitable for studying the compound’s conformational dynamics?
- Methodological Answer:
- Variable-Temperature NMR: Detects ring-flipping or chair-boat transitions in cycloheptane by observing coalescence of proton signals at different temperatures.
- Solvent Perturbation Studies: Polar vs. non-polar solvents (e.g., DMSO vs. CDCl) alter hydrogen bonding of the amino and ester groups, revealing solvent-dependent conformers .
Q. How can computational methods predict the reactivity of this compound in novel reactions?
- Methodological Answer:
- DFT Calculations: Model transition states for nucleophilic attacks (e.g., ester hydrolysis) to predict activation energies and regioselectivity.
- Molecular Dynamics (MD) Simulations: Simulate interactions with enzymes or receptors to identify binding motifs, leveraging cycloheptane’s flexibility .
Q. What strategies mitigate solubility challenges in biological assays?
- Methodological Answer:
- Salt Formation: Convert the free base to hydrochloride salts (e.g., methyl 4-(aminomethyl)-4-fluorocyclohexane-1-carboxylate hydrochloride) to enhance aqueous solubility .
- Co-solvent Systems: Use DMSO-water mixtures (≤10% DMSO) to maintain compound stability while achieving sufficient solubility for in vitro testing .
Data Analysis and Application
Q. How do researchers design structure-activity relationship (SAR) studies for analogs of this compound?
- Methodological Answer:
- Analog Synthesis: Modify substituents (e.g., replacing ethyl with methyl or varying amino group positions) and compare bioactivity. For example, ethyl 3-amino-4-methylcyclohexane-1-carboxylate analogs show distinct biological profiles based on substituent placement .
- Pharmacophore Mapping: Use docking studies to identify critical interactions (e.g., hydrogen bonding via the amino group) and optimize steric compatibility with target proteins .
Q. What methodologies validate the purity of synthesized batches for reproducibility?
- Methodological Answer:
- Chromatographic Purity: HPLC with UV detection (λ = 210–254 nm) ensures >95% purity. Adjust mobile phase (e.g., acetonitrile/water gradients) to resolve closely eluting impurities .
- Elemental Analysis: Confirm C, H, N percentages within ±0.4% of theoretical values to verify stoichiometric integrity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
